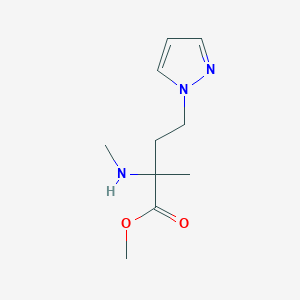

Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate

Description

Methyl 2-methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanoate is a structurally complex ester featuring a butanoate backbone with a methylamino group at the C2 position and a 1H-pyrazole substituent at the C4 position. This compound shares structural similarities with intermediates used in pharmaceutical synthesis, particularly those involving heterocyclic motifs. Key features include:

- Ester functionality: Enhances solubility in organic solvents and serves as a protective group for carboxylic acids.

- 1H-pyrazole: A five-membered aromatic ring with two nitrogen atoms, offering sites for hydrogen bonding and π-π interactions.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 2-methyl-2-(methylamino)-4-pyrazol-1-ylbutanoate |

InChI |

InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15-3)5-8-13-7-4-6-12-13/h4,6-7,11H,5,8H2,1-3H3 |

InChI Key |

DLPGOUZFPQPYQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=CC=N1)(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Ester Group: The ester functional group can be introduced by esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst like sulfuric acid.

Methylation and Amination: The final step involves the methylation of the amino group using methyl iodide and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences:

- Backbone Length: The target compound’s butanoate chain (4 carbons) is shorter than the pentanoate chain in the Hairui Chem analog (5 carbons), reducing lipophilicity and molecular weight .

- Amino Group: The target’s methylamino group (-NHCH₃) differs from the primary amino group (-NH₂) in the Hairui analog, affecting hydrogen-bonding capacity and metabolic stability.

- Complexity: Yuan and Zhu’s compounds incorporate a benzoimidazol core and benzyl(2-hydroxyethyl)amino groups, significantly increasing molecular weight and complexity compared to the pyrazole-based target .

Physicochemical Properties

- Lipophilicity: The target’s shorter ester chain and methylamino group likely reduce logP compared to the pentanoate analog, enhancing aqueous solubility.

- Hydrogen Bonding: The 1H-pyrazole’s NH group provides hydrogen-bond donor capacity, absent in the 4-methylpyrazole analog .

- Acid/Base Behavior: The methylamino group (pKa ~10–11) imparts mild basicity, whereas Yuan and Zhu’s butanoic acid derivative (compound 3) is acidic (pKa ~4–5) .

Research Findings and Implications

Pharmaceutical Relevance : The target’s balance of moderate lipophilicity and hydrogen-bonding capacity makes it a candidate for drug intermediates targeting enzymes or receptors requiring heterocyclic engagement.

Comparative Stability: The methylamino group may enhance metabolic stability compared to primary amines, as seen in protease inhibitors and kinase modulators.

Limitations : Direct comparative data on solubility, stability, or bioactivity are absent; further experimental studies are required to validate these hypotheses.

Biological Activity

Methyl 2-methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanoate, also known by its CAS number 1249546-92-6, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 196.20 g/mol

- InChI Key : CRNPWQIYQFSCIN-UHFFFAOYNA-N

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 20–70 µM, demonstrating their potential as antimicrobial agents .

The biological activity of this compound may be attributed to its ability to inhibit key enzymatic pathways in bacteria. For example, compounds that share structural similarities have been reported to disrupt DNA synthesis and induce cell death through the generation of reactive nitrogen species (RNS), which can lead to oxidative stress in microbial cells .

Study on Antibacterial Efficacy

In a comparative study, several pyrazole derivatives were tested for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This compound was included in the screening process. The results indicated that this compound exhibited promising activity against S. aureus and E. coli, with an MIC of approximately 40 µM for S. aureus, suggesting a potential application in treating bacterial infections resistant to conventional antibiotics .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using human cell lines. The compound demonstrated low cytotoxicity at therapeutic concentrations, which is a crucial factor for its development as a safe therapeutic agent. In vitro assays showed that the compound did not significantly affect cell viability at concentrations below 50 µM .

Summary of Biological Activities

| Activity | Details |

|---|---|

| Antibacterial | Effective against MRSA and E. coli |

| MIC Values | 20–70 µM for various strains |

| Mechanism | Inhibition of DNA synthesis; oxidative stress induction |

| Cytotoxicity | Low cytotoxicity at therapeutic doses |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanoate?

- Methodology : A multi-step approach involving condensation of pyrazole derivatives with methylamino esters is typical. For example, a Mannich reaction ( ) or Vilsmeier–Haack cyclization ( ) can introduce the pyrazole moiety. Subsequent esterification and purification via column chromatography (using silica gel) are critical. Ensure intermediates are characterized by NMR (¹H/¹³C) and IR spectroscopy before proceeding .

- Key Steps :

- Formation of the pyrazole ring via cyclization.

- Methylation of the amino group using methyl iodide under basic conditions.

- Final esterification with methanol in the presence of a catalytic acid.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Primary Methods :

- ¹H/¹³C NMR : Assign peaks for the methylamino group (δ ~2.5–3.0 ppm), pyrazole protons (δ ~7.5–8.5 ppm), and ester carbonyl (δ ~170–175 ppm) ( ).

- IR Spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Approach :

- X-ray Crystallography : Use SHELX ( ) or ORTEP-III ( ) for precise bond-length/angle measurements. For example, SHELXL refines crystal structures to resolve ambiguities in proton positions .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify discrepancies .

- Cross-Validation : Combine multiple techniques (e.g., NOESY for stereochemistry) to reconcile conflicting data .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and thermal (40–80°C) conditions. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life.

- Solid-State Characterization : Assess polymorphic transitions () via PXRD and DSC to identify stable forms .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

- Tools :

- Molecular Docking (AutoDock Vina) : Screen against biological targets (e.g., enzymes with pyrazole-binding sites).

- MD Simulations (GROMACS) : Study solvation effects and conformational stability in aqueous media.

- QM/MM Calculations : Explore reaction pathways for functional group modifications .

Q. What strategies optimize the compound’s solubility and bioavailability for in vitro studies?

- Methods :

- Co-solvent Systems : Test DMSO-water or PEG-based mixtures.

- Salt Formation : Screen with pharmaceutically acceptable acids (e.g., HCl) to enhance solubility ( ).

- Micellar Encapsulation : Use surfactants like Tween-80 for colloidal dispersion .

Data Analysis and Troubleshooting

Q. How should researchers address low yields in the final esterification step?

- Solutions :

- Catalyst Optimization : Replace H₂SO₄ with Amberlyst-15 for milder conditions.

- Solvent Screening : Switch from methanol to ethanol to reduce steric hindrance.

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to identify incomplete esterification early .

Q. What are the best practices for characterizing amorphous vs. crystalline forms of this compound?

- Techniques :

- PXRD : Differentiate amorphous (halo pattern) vs. crystalline (sharp peaks) phases.

- DSC : Measure glass transition (Tg) for amorphous forms and melting points (Tm) for crystals.

- SEM : Visualize particle morphology to correlate with stability data () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.